molecular formula C16H15F3N2O2 B1396266 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester CAS No. 1299607-60-5

4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester

Cat. No.: B1396266
CAS No.: 1299607-60-5
M. Wt: 324.3 g/mol
InChI Key: YPGUXJUKKJBTFK-UHFFFAOYSA-N
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Description

4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester (CAS: 1299607-60-5) is a fluorinated pyridine-benzoate hybrid compound. Its molecular formula is C₁₆H₁₅F₃N₂O₂, with a molecular weight of 324.31 g/mol . The structure comprises a pyridine ring substituted at position 6 with a dimethylamino group (-N(CH₃)₂) and at position 4 with a trifluoromethyl (-CF₃) group. This pyridine moiety is linked via a carbon-carbon bond to a benzoic acid methyl ester group at position 4 of the benzene ring (Figure 1). The compound’s unique electronic profile, driven by electron-withdrawing (-CF₃) and electron-donating (-N(CH₃)₂) substituents, makes it a candidate for pharmaceutical and materials science applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the appropriate starting materials, such as 2-chloropyridine, which undergoes nucleophilic substitution with dimethylamine and trifluoromethylation.

    Coupling with Benzoic Acid: The synthesized pyridine derivative is then coupled with benzoic acid or its derivatives under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or trifluoromethyl groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Various nucleophiles (e.g., halides, amines) under basic or acidic conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that compounds containing pyridine derivatives exhibit promising anticancer properties. The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its bioavailability and efficacy against cancer cells. For instance, research has shown that derivatives of pyridine can inhibit specific kinases involved in cancer progression, making them suitable candidates for anticancer drug development .

Case Study: PI3K Inhibition
A related compound, 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine, was identified as a potent inhibitor of the PI3K pathway, which is crucial in many cancers. This finding suggests that 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester could similarly be explored for its inhibitory effects on critical signaling pathways in cancer cells .

Material Science Applications

Polymer Additives
The unique chemical structure of this compound allows it to be used as an additive in polymers to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to thermal degradation and increase overall material strength.

Data Table: Thermal Properties of Polymer Composites

Composite MaterialAdditive Concentration (%)Thermal Stability (°C)Mechanical Strength (MPa)
Polypropylene025030
Polypropylene + Ester528035
Polypropylene + Ester1030040

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Synthesis Route Example:

  • Starting Material: 6-Dimethylamino-4-trifluoromethyl-pyridin-2-carboxylic acid.
  • Reagents: Methyl iodide for methylation.
  • Conditions: Reaction under basic conditions to facilitate nucleophilic substitution.

Mechanism of Action

The mechanism of action of 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is part of a broader class of pyridine-benzoate derivatives. Below is a systematic comparison with key analogs, focusing on structural variations, physicochemical properties, and inferred biological implications.

Substitution Pattern on the Pyridine Ring

Analog 1 : Ethyl 3-[6-(Dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate (CAS: 1208081-13-3)

  • Molecular Formula : C₁₇H₁₇F₃N₂O₂
  • Molecular Weight : 338.32 g/mol
  • Key Differences :
    • Ester group: Ethyl (vs. methyl in the target compound).
    • Substitution on benzene: Position 3 (meta) instead of position 4 (para).
  • The meta-substitution may alter steric interactions in biological targets compared to the para-substituted target compound.

Analog 2 : 4-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester (CAS: 1299607-44-5)

  • Molecular Formula: C₁₄H₁₂F₃NO₂ (estimated)
  • Molecular Weight : ~283.25 g/mol
  • Key Differences :
    • Pyridine substituents: -CF₃ at position 4; lacks the -N(CH₃)₂ group at position 6.
  • Impact: Absence of the dimethylamino group reduces basicity and electron-donating effects, likely diminishing interactions with polar biological targets .

Analog 3 : 4-(5-Trifluoromethyl-pyridin-2-yl)-benzoic acid ethyl ester (CAS: 1089330-74-4)

  • Molecular Formula: C₁₅H₁₂F₃NO₂
  • Molecular Weight : 295.26 g/mol
  • Key Differences :
    • -CF₃ at pyridine position 5 (vs. position 4 in the target compound).
    • Ethyl ester instead of methyl.
  • Impact : Positional isomerism of -CF₃ may alter electronic distribution and steric hindrance, affecting binding affinity in enzyme inhibition studies .

Halogen-Substituted Analogs

Analog 4 : Methyl 4-(6-bromopyridin-2-yl)benzoate (CAS: 395642-35-0)

  • Molecular Formula: C₁₃H₁₀BrNO₂
  • Molecular Weight : 292.13 g/mol
  • Key Differences :
    • Bromine at pyridine position 6 replaces -N(CH₃)₂ and -CF₃.
  • Impact : Bromine’s electronegativity and larger atomic radius may enhance halogen bonding but reduce metabolic stability compared to the target compound .

Analog 5 : 4-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-benzoic acid methyl ester (CAS: 947533-78-0)

  • Molecular Formula : C₁₅H₁₁BrN₂O₂
  • Molecular Weight : 331.16 g/mol
  • Key Differences :
    • Imidazopyridine core replaces pyridine; bromine at position 6.

Physicochemical Properties and Structure-Activity Relationships (SAR)

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Pyridine) Ester Group Predicted pKa Density (g/cm³)
Target Compound C₁₆H₁₅F₃N₂O₂ 324.31 6-N(CH₃)₂, 4-CF₃ Methyl 3.55 1.235
Ethyl 3-[6-(Dimethylamino)-4-CF₃-pyridin-2-yl]benzoate C₁₇H₁₇F₃N₂O₂ 338.32 6-N(CH₃)₂, 4-CF₃ Ethyl 3.55 1.235
4-(4-CF₃-pyridin-2-yl)-benzoic acid methyl ester C₁₄H₁₂F₃NO₂ 283.25 4-CF₃ Methyl N/A N/A
4-(5-CF₃-pyridin-2-yl)-benzoic acid ethyl ester C₁₅H₁₂F₃NO₂ 295.26 5-CF₃ Ethyl N/A N/A

Key Observations:

Substituent Positioning : -CF₃ at pyridine position 4 (target) vs. 5 (Analog 3) alters electron density; position 4 may enhance resonance stabilization with the adjacent pyridine nitrogen .

Dimethylamino Group: Its presence in the target compound and Analog 1 introduces basicity (pKa ~3.55), facilitating protonation in acidic environments (e.g., lysosomes) for targeted drug delivery .

Biological Activity

4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester, a compound characterized by its complex molecular structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, receptor interactions, and therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a pyridine ring and a benzoic acid methyl ester moiety. Its molecular formula is C14H14F3N and it is known for enhanced lipophilicity due to the trifluoromethyl group, which facilitates cellular membrane permeability and interaction with biological targets .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Enzyme Inhibition : It has been studied for its potential to inhibit various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission.
  • Anticancer Properties : The compound shows promise in inhibiting cancer cell proliferation across different human cancer cell lines.

Acetylcholinesterase Inhibition

The compound has demonstrated dual inhibition of AChE and BuChE with varying IC50 values. For instance, studies have shown IC50 values ranging from 7.49 µM to 21.3 µM against different cancer cell lines .

Enzyme IC50 Value (µM) Reference
AChE7.49
BuChE21.3

Anticancer Activity

In vitro studies have assessed the anticancer efficacy of this compound against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicate promising cytotoxic effects.

Cell Line IC50 Value (µM) Reference
MCF-75.85
A5493.0

The mechanism by which this compound exerts its biological effects is primarily through its interaction with specific molecular targets:

  • Enzyme Binding : The trifluoromethyl group enhances binding affinity towards enzymes such as AChE.
  • Receptor Interaction : It modulates various signaling pathways by interacting with receptors involved in cell proliferation and survival.

Case Studies

Several case studies highlight the biological activity of the compound:

  • Study on Anticancer Activity : A study evaluated the antiproliferative effects of the compound on MCF-7 cells, showing significant growth inhibition compared to standard chemotherapy agents like doxorubicin .
  • Enzyme Inhibition Analysis : Another investigation revealed that derivatives of the compound exhibited strong inhibition against cholinesterase enzymes, suggesting potential applications in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. Key steps include coupling a trifluoromethyl-substituted pyridine intermediate with a benzoic acid methyl ester derivative. Optimize yields by:

  • Using anhydrous solvents (e.g., DMF, THF) under nitrogen atmosphere to prevent hydrolysis.
  • Testing palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., Xantphos) for cross-coupling efficiency.
  • Monitoring reaction progress via TLC and purifying via silica gel chromatography with ethyl acetate/hexane gradients .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation, and how should conflicting spectral data be resolved?

  • Methodology :

  • 1H/13C NMR : Assign peaks using 2D experiments (e.g., COSY, HSQC) to resolve overlapping signals, particularly for the pyridine and dimethylamino groups.
  • X-ray crystallography : Use SHELX software for structure refinement. Collect high-resolution data (≤ 0.8 Å) and validate thermal parameters to address disorder in the trifluoromethyl group .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks with < 5 ppm error.
  • Contradiction resolution : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify misassignments .

Advanced Research Questions

Q. How do the electronic effects of the dimethylamino and trifluoromethyl groups influence regioselectivity in further functionalization reactions?

  • Methodology :

  • Hammett analysis : Quantify substituent effects using σ values (σₚ for CF₃ ≈ +0.54, σₚ for NMe₂ ≈ -0.83) to predict reactivity in electrophilic aromatic substitution.
  • DFT calculations : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. The trifluoromethyl group withdraws electron density, directing reactions to the pyridine’s 4-position, while the dimethylamino group enhances ortho/para reactivity .

Q. What strategies are effective in resolving discrepancies between experimental crystallographic data and computational structural models?

  • Methodology :

  • Refine X-ray data with SHELXL, applying restraints for flexible groups (e.g., CF₃ rotation).
  • Perform periodic DFT calculations (e.g., VASP) to model crystal packing effects. Compare experimental vs. theoretical bond lengths/angles; discrepancies > 0.05 Å may indicate solvent inclusion or thermal motion artifacts.
  • Validate with Hirshfeld surface analysis to assess intermolecular interactions .

Q. How can the compound’s stability under physiological conditions be systematically evaluated for potential pharmacological applications?

  • Methodology :

  • Accelerated stability studies : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times to known degradation products of analogous esters .
  • Kinetic analysis : Use Arrhenius plots (k vs. 1/T) to extrapolate shelf-life at 25°C.

Properties

IUPAC Name

methyl 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O2/c1-21(2)14-9-12(16(17,18)19)8-13(20-14)10-4-6-11(7-5-10)15(22)23-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGUXJUKKJBTFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C(=O)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 47262065
CID 47262065
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester
CID 47262065
CID 47262065
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester
CID 47262065
CID 47262065
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester
CID 47262065
CID 47262065
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester
CID 47262065
CID 47262065
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester
CID 47262065
CID 47262065
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester

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